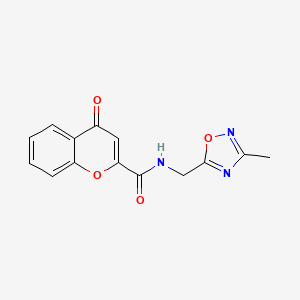
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological profiles, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,4-oxadiazole derivatives and features a chromene scaffold known for its diverse biological activities. The synthesis typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature, allowing for the formation of structurally diverse substituted anilines.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism : These compounds often inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Compounds in the oxadiazole class have demonstrated antimicrobial activity against various pathogens. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses. For example:
- Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Studies : A study highlighted the anticancer effects of 2H/4H-chromenes, showing that they can induce apoptosis through caspase activation and inhibit tumor cell migration .
- Antimicrobial Efficacy : Various oxadiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the oxadiazole ring significantly affects biological activity. For instance, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better interaction with biological targets .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antimicrobial | Disruption of cell wall synthesis | |
| COX Inhibition | Inhibition of cyclooxygenase enzymes |
Structure-Activity Relationship Insights
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |
| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-16-13(21-17-8)7-15-14(19)12-6-10(18)9-4-2-3-5-11(9)20-12/h2-6H,7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISGESMMGMQZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














